molecular formula C20H28N4OS B6757376 N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-1-cyclopentylpyrazole-3-carboxamide

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-1-cyclopentylpyrazole-3-carboxamide

Cat. No.: B6757376
M. Wt: 372.5 g/mol
InChI Key: PUVNSWSHLRNJCR-UHFFFAOYSA-N
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Description

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-1-cyclopentylpyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyrazole ring, and cyclohexyl and cyclopentyl groups, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-1-cyclopentylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4OS/c25-20(17-11-13-24(23-17)16-8-4-5-9-16)21-12-10-19-22-18(14-26-19)15-6-2-1-3-7-15/h11,13-16H,1-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVNSWSHLRNJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CCNC(=O)C3=NN(C=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-1-cyclopentylpyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, hydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Purification steps such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-1-cyclopentylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-1-cyclopentylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-1-cyclopentylpyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-4-methyl-1,3-oxazole-5-carboxamide
  • 1-Amino-N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]cyclopentane carboxamide dihydrochloride

Uniqueness

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-1-cyclopentylpyrazole-3-carboxamide stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.

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